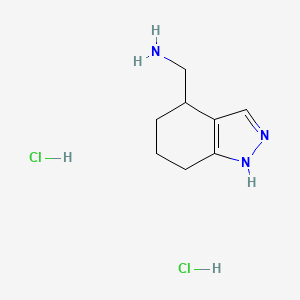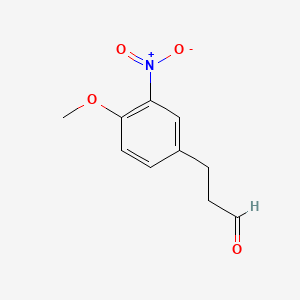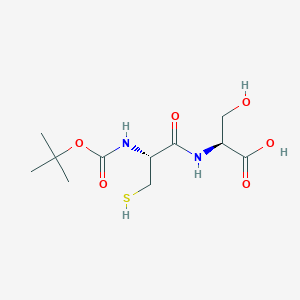
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cycloheptane ring, with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid finds applications in several areas of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems. Pathways involved may include metabolic processes where the compound is modified or broken down, influencing its overall activity and effects.
Comparison with Similar Compounds
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Differing by the ring size, this compound has a cyclohexane ring instead of a cycloheptane ring.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Featuring a cyclopentane ring, this compound also shares the trifluoromethyl and carboxylic acid groups.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound has a different carbon backbone but includes the trifluoromethyl and carboxylic acid functionalities. The uniqueness of this compound lies in its seven-membered ring structure, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H13F3O2 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-(trifluoromethyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)8(7(13)14)5-3-1-2-4-6-8/h1-6H2,(H,13,14) |
InChI Key |
DDVVDMCODSRRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)






![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)





